molecular formula C21H18F2Si B14406265 (3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane CAS No. 88257-93-6

(3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane

Cat. No.: B14406265
CAS No.: 88257-93-6
M. Wt: 336.4 g/mol
InChI Key: WYZYRNMPSWFMBY-UHFFFAOYSA-N
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Description

(3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a triphenyl group and a 3,3-difluoroprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane typically involves the reaction of triphenylsilane with a suitable difluoropropenyl precursor under specific conditions. One common method involves the use of a Grignard reagent, such as 3,3-difluoroprop-2-enylmagnesium bromide, which reacts with triphenylsilane to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.

    Substitution: The silicon atom can participate in substitution reactions, where the triphenyl group or the difluoropropenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or other peroxides.

    Reducing agents: Lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halogenating agents or organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.

Scientific Research Applications

(3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce silicon-containing groups into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of (3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in diverse chemical reactions. The difluoropropenyl group can enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (3-bromo-3,3-difluoroprop-1-yn-1-yl)tris(propan-2-yl)silane
  • (3,3-difluoroprop-1-yn-1-yl)tris(propan-2-yl)silane
  • Trimethyl(3,3-difluoro-2-propenyl)silane

Uniqueness

(3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane is unique due to the presence of both a triphenylsilane group and a difluoropropenyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

88257-93-6

Molecular Formula

C21H18F2Si

Molecular Weight

336.4 g/mol

IUPAC Name

3,3-difluoroprop-2-enyl(triphenyl)silane

InChI

InChI=1S/C21H18F2Si/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16H,17H2

InChI Key

WYZYRNMPSWFMBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](CC=C(F)F)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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